molecular formula C22H27NO3 B12629409 [(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid CAS No. 920982-50-9

[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid

Cat. No.: B12629409
CAS No.: 920982-50-9
M. Wt: 353.5 g/mol
InChI Key: LVYIDHZDGXAAGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole derivatives are known for their photochemical stability, thermal stability, and good hole-transport ability. These properties make them suitable for various applications in optoelectronics, organic electronics, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid typically involves the functionalization of carbazole at the 2-position with an octyl group and an acetic acid moiety. The general synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid involves its interaction with molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating charge transport in electronic devices. In biological systems, it may interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid is unique due to its combination of an octyl group and an acetic acid moiety, which imparts specific solubility, stability, and electronic properties. This makes it particularly suitable for applications in organic electronics and materials science .

Properties

CAS No.

920982-50-9

Molecular Formula

C22H27NO3

Molecular Weight

353.5 g/mol

IUPAC Name

2-(9-octylcarbazol-2-yl)oxyacetic acid

InChI

InChI=1S/C22H27NO3/c1-2-3-4-5-6-9-14-23-20-11-8-7-10-18(20)19-13-12-17(15-21(19)23)26-16-22(24)25/h7-8,10-13,15H,2-6,9,14,16H2,1H3,(H,24,25)

InChI Key

LVYIDHZDGXAAGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)OCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.